(4,4-difluorooxolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluorooxolan-3-yl)methanol is a chemical compound with the molecular formula C5H8F2O2. It is characterized by the presence of a difluorinated oxolane ring attached to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorooxolan-3-yl)methanol typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorooxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated aldehydes or acids, while reduction can produce various alcohols .
Scientific Research Applications
(4,4-Difluorooxolan-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4,4-difluorooxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluorotetrahydrofuran-3-yl)methanol: Similar in structure but with different reactivity and applications.
(3-(Methylamino)oxolan-3-yl)methanol: Another oxolane derivative with distinct chemical properties and uses
Uniqueness
(4,4-Difluorooxolan-3-yl)methanol is unique due to its difluoromethyl group, which imparts specific chemical and physical properties. This makes it valuable in applications requiring high stability, reactivity, and specific interactions with biological targets .
Properties
CAS No. |
1780169-27-8 |
---|---|
Molecular Formula |
C5H8F2O2 |
Molecular Weight |
138.11 g/mol |
IUPAC Name |
(4,4-difluorooxolan-3-yl)methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-9-2-4(5)1-8/h4,8H,1-3H2 |
InChI Key |
MAKUNRZRYFBPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)(F)F)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.